1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Overview
Description
1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile, which is then reacted with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile . This intermediate is further processed through various chemical reactions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-METHYL-3-{[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other pyrazole derivatives such as:
5-Hydroxy-1-methyl-1H-pyrazole: Known for its hydroxyl group, which imparts different chemical properties.
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Contains an ethyl ester group, making it useful in different synthetic applications.
1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER: Features a propyl group, which affects its reactivity and applications.
Properties
IUPAC Name |
1-methyl-3-[(5-methylpyridin-2-yl)carbamoyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-4-9(13-5-7)14-11(17)10-8(12(18)19)6-16(2)15-10/h3-6H,1-2H3,(H,18,19)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDZTPWGBMNQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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